molecular formula C19H21N5O B5991588 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one

Cat. No.: B5991588
M. Wt: 335.4 g/mol
InChI Key: QIRPXYRCARAJSQ-UHFFFAOYSA-N
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Description

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and significant pharmacological potential . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-3-12-8-9-16-14(10-12)11(2)20-18(22-16)24-19-21-15-7-5-4-6-13(15)17(25)23-19/h8-10H,3-7H2,1-2H3,(H2,20,21,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRPXYRCARAJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC4=C(CCCC4)C(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated analogs .

Scientific Research Applications

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered cellular functions. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for targeted research and potential therapeutic applications .

Biological Activity

Overview

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a quinazoline derivative that has garnered attention for its diverse biological activities. Its unique structure, which includes a tetrahydroquinazolinone core with ethyl and methyl substitutions, enhances its potential therapeutic applications. This article synthesizes current research findings on the compound's biological activity, including enzyme inhibition, receptor modulation, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one is C14H18N4C_{14}H_{18}N_{4}, indicating a complex arrangement conducive to various biochemical interactions. The compound exhibits significant lipophilicity, which is essential for its bioactivity.

Research indicates that 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one acts primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering their activity and contributing to its therapeutic effects.
  • Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways critical for cell proliferation and survival.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. Notably:

  • In vitro Studies : The compound demonstrated cytotoxic effects against multiple cancer cell lines including MCF-7 (breast cancer), U87 (glioblastoma), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values varied among different cell lines, indicating selective activity. For instance:
    Cell LineIC50 (µM)
    MCF-733.2
    U8725.0
    A54940.0

These results suggest that the compound's structural features contribute significantly to its anticancer efficacy.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It appears to target specific enzymes critical in cancer metabolism and other diseases:

  • Kinase Inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways.
  • Protease Inhibition : The interaction with proteases could alter tumor microenvironments and enhance therapeutic outcomes.

Case Studies

  • Study on Cytotoxicity : A comprehensive study assessed the cytotoxicity of various synthesized quinazoline derivatives including our compound against different tumor cell lines. The findings indicated that the introduction of specific substituents significantly enhanced the cytotoxic profile of the compounds tested .
  • Structure-Activity Relationship (SAR) : Research focused on the SAR of quinazoline derivatives revealed that modifications in the ethyl and methyl groups could lead to variations in biological activity. This emphasizes the importance of molecular design in developing effective anticancer agents.

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